An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and lipophilicity. Within this context, polysubstituted benzene rings serve as versatile platforms for the construction of complex bioactive molecules. Methyl 3-bromo-4,5-difluorobenzoate, a seemingly simple aromatic ester, has emerged as a critical building block, particularly in the synthesis of targeted protein degraders and other advanced therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and cutting-edge applications.
Core Compound Overview: Methyl 3-bromo-4,5-difluorobenzoate
CAS Number: 1244642-70-3[1]
Molecular Formula: C₈H₅BrF₂O₂[1]
Molecular Weight: 251.02 g/mol [1]
This compound is a trifunctionalized benzene derivative, featuring a methyl ester, a bromine atom, and two fluorine atoms. This specific arrangement of substituents provides a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The two fluorine atoms, positioned ortho and meta to the bromine, significantly influence the electronic nature of the aromatic ring, often enhancing binding interactions with target proteins and improving metabolic stability by blocking potential sites of oxidation. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for linkers or other functional moieties.
| Property | Value | Source |
| CAS Number | 1244642-70-3 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥97% | [1] |
| Storage | Room temperature, in a dry, dark place | [1] |
Synthesis and Chemical Reactivity
Proposed Synthesis Workflow
Caption: Proposed synthesis of Methyl 3-bromo-4,5-difluorobenzoate via esterification.
Exemplary Experimental Protocol: Esterification of 3-bromo-4,5-difluorobenzoic acid
This protocol is based on standard esterification procedures and should be optimized for specific laboratory conditions.
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To a solution of 3-bromo-4,5-difluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a stoichiometric amount of thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. The use of thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts.
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The reaction mixture is then heated to reflux (typically 65-70 °C) and stirred for 2-16 hours. Progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
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The residue is then dissolved in a water-immiscible organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
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The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
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Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 3-bromo-4,5-difluorobenzoate.
Spectroscopic Characterization
While experimentally obtained spectra for Methyl 3-bromo-4,5-difluorobenzoate are not widely published, the expected spectroscopic data can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The two aromatic protons will appear as doublets of doublets in the range of 7.5-8.0 ppm, with coupling constants influenced by the adjacent fluorine and bromine atoms.
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¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 52 ppm and a carbonyl carbon signal around 164 ppm. The six aromatic carbons will appear in the region of 110-140 ppm, with their chemical shifts and multiplicities determined by the C-F and C-Br couplings.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region, and C-Br stretching will appear at lower wavenumbers.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Applications in Drug Discovery: A Key Building Block for PROTACs
The primary application of Methyl 3-bromo-4,5-difluorobenzoate in modern drug discovery is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in PROTAC Design and Synthesis
Caption: The role of Methyl 3-bromo-4,5-difluorobenzoate in a typical PROTAC synthesis workflow.
Methyl 3-bromo-4,5-difluorobenzoate serves as a versatile scaffold for the "warhead" portion of the PROTAC, which is responsible for binding to the protein of interest. The bromine atom allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The difluoro substitution pattern can enhance the binding affinity of the warhead for the target protein and improve its metabolic stability, leading to a more potent and durable biological effect.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4,5-difluorobenzoate. While a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally similar compounds:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if symptoms persist.
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Conclusion
Methyl 3-bromo-4,5-difluorobenzoate is a valuable and versatile building block in the toolbox of the modern medicinal chemist. Its unique combination of functional handles and the strategic placement of fluorine atoms make it an ideal starting material for the synthesis of complex and highly functionalized molecules, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, further solidifying the importance of compounds like Methyl 3-bromo-4,5-difluorobenzoate in the future of drug discovery.
References
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Nature Communications. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
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PubMed. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). Methyl 3-bromo-4, 5-difluorobenzoate, min 97%, 1 gram. Retrieved from [Link]
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ChemRxiv. (n.d.). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-bromo-4,5-difluorobenzoate (C8H5BrF2O2). Retrieved from [Link]
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PubMed Central. (n.d.). Are we ready to design oral PROTACs®?. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]
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